3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, thiadiazole derivatives, and tetrahydrofuran derivatives. Examples include:
- 3-(4-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N5O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-23-14(10-13(22-23)11-5-7-12(25-2)8-6-11)16(24)19-18-21-20-17(27-18)15-4-3-9-26-15/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,21,24) |
InChI Key |
XYKDTVVZLFKCKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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